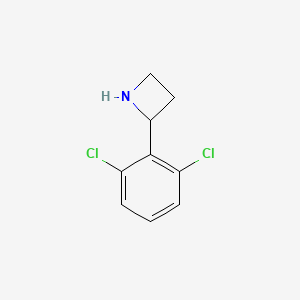

2-(2,6-Dichlorophenyl)azetidine

説明

Structure

3D Structure

特性

分子式 |

C9H9Cl2N |

|---|---|

分子量 |

202.08 g/mol |

IUPAC名 |

2-(2,6-dichlorophenyl)azetidine |

InChI |

InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)8-4-5-12-8/h1-3,8,12H,4-5H2 |

InChIキー |

UERAIUCRULWJPI-UHFFFAOYSA-N |

正規SMILES |

C1CNC1C2=C(C=CC=C2Cl)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 2,6 Dichlorophenyl Azetidine and Its Derivatives

Precursor Synthesis and Building Block Elaboration for the Azetidine (B1206935) Core

The efficient construction of the azetidine ring is paramount. This section details the synthesis of key precursors and the incorporation of chirality.

Pathways Involving 2,6-Dichlorophenyl-Containing Intermediates

The synthesis of 2-(2,6-dichlorophenyl)azetidine often begins with the preparation of intermediates bearing the 2,6-dichlorophenyl moiety. A common strategy involves the reaction of 2,6-dichlorophenyl azide (B81097) with suitable phosphines. For instance, the Staudinger reaction between 2,6-dichlorophenyl azide and triarylphosphines leads to the formation of aza-ylides. tmd.ac.jprsc.orgresearchgate.net These intermediates are crucial for subsequent cyclization reactions. Research has shown that electron-deficient aromatic azides, such as 2,6-dichlorophenyl azide, react rapidly to form stable aza-ylides. tmd.ac.jpresearchgate.net

Another approach involves the use of 1,3-bis-electrophiles, such as 3-chloropropanal, which can be condensed with a chiral auxiliary and subsequently reacted with a Grignard reagent derived from 2,6-dichlorobromobenzene. digitellinc.com This method allows for the diastereoselective formation of a chlorosulfinamide intermediate, poised for intramolecular cyclization to the desired azetidine. digitellinc.com

The following table summarizes key reactions for generating 2,6-dichlorophenyl-containing precursors:

| Reactants | Reagents/Conditions | Product Type | Reference |

| 2,6-Dichlorophenyl azide, Triphenylphosphine | THF, H2O | Aza-ylide | rsc.org |

| 3-Chloropropanal, tert-Butyl sulfinamide, 2,6-Dichlorophenylmagnesium bromide | Copper sulfate, Grignard reaction | Chlorosulfinamide | digitellinc.com |

Strategies for Chiral Auxiliary Incorporation in Azetidine Synthesis

The synthesis of enantiomerically pure azetidines is of great interest, and the use of chiral auxiliaries is a primary strategy to achieve this. nih.govrsc.orgrsc.org Optically active α-methylbenzylamine is a notable chiral auxiliary that can be used to construct the azetidine ring through intramolecular alkylation. nih.gov Another example is the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org

Ellman's tert-butyl sulfinamide is another widely used and inexpensive chiral auxiliary. digitellinc.com Its condensation with 1,3-bis-electrophiles and subsequent diastereoselective Grignard addition provides a versatile route to chiral C2-substituted azetidines. digitellinc.com The stereochemistry of the final product is controlled by the chiral sulfinyl group, which can be easily removed after the cyclization.

Key chiral auxiliaries and their applications in azetidine synthesis are highlighted below:

| Chiral Auxiliary | Application | Key Features | Reference |

| (R)- or (S)-α-Methylbenzylamine | Asymmetric synthesis of azetidine-2-carboxylic acid | Inexpensive, readily available | nih.gov |

| (S)-1-Phenylethylamine | Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids | Acts as both chiral auxiliary and nitrogen donor | rsc.orgrsc.org |

| tert-Butyl sulfinamide | General synthesis of chiral C2-substituted azetidines | Inexpensive, high diastereoselectivity | digitellinc.com |

Cycloaddition Approaches to this compound Analogues

Cycloaddition reactions offer a powerful and convergent method for the construction of the four-membered azetidine ring. nih.gov

Staudinger Reaction Variants for Azetidinone Formation

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic and effective method for synthesizing β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. acs.orgorganic-chemistry.orgwikipedia.org The reaction proceeds through a zwitterionic intermediate, and its stereoselectivity can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org For the synthesis of azetidinones with a 2,6-dichlorophenyl group, an imine derived from 2,6-dichloroaniline (B118687) would be a key reactant.

Catalytic asymmetric versions of the Staudinger reaction have been developed, employing chiral nucleophiles to control the stereochemistry. acs.orgacs.org For example, planar-chiral derivatives of 4-(pyrrolidino)pyridine and N-heterocyclic carbenes have been shown to be effective catalysts, providing access to enantiomerically enriched β-lactams. acs.orgacs.org These β-lactams can then be reduced to the corresponding azetidines. acs.org

Intermolecular [2+2] Photocycloadditions for Azetidine Construction

Intermolecular [2+2] photocycloadditions, specifically the aza Paternò-Büchi reaction, represent a direct and efficient pathway to functionalized azetidines. nih.govresearchgate.netresearchgate.net This reaction involves the cycloaddition of an excited-state imine with an alkene. researchgate.net Recent advancements have utilized visible-light-mediated triplet energy transfer to enable these reactions under mild conditions. nih.govspringernature.com

For instance, the Schindler group has reported the use of a commercially available iridium photocatalyst to facilitate the [2+2] cycloaddition between oximes and alkenes, yielding highly functionalized azetidines. nih.govspringernature.com This method is characterized by its operational simplicity and broad substrate scope. nih.gov While direct examples involving 2,6-dichlorophenyl substituted reactants are not explicitly detailed in the provided context, the generality of this method suggests its potential applicability.

Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis provides a versatile platform for constructing azetidine rings through cycloaddition reactions. escholarship.orgwilliams.edu Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed to produce a variety of substituted azetidines. escholarship.org This approach utilizes a copper(I)-alkene metal-to-ligand charge transfer (MLCT) to enable the [2+2] imine-olefin photocycloaddition. escholarship.org

Organocatalyzed formal [2+2] cycloadditions have also emerged as a powerful tool. For example, the reaction of ketimines with allenoates, catalyzed by a chiral phosphine, can produce highly functionalized azetidines with a tetrasubstituted carbon stereocenter in high yields and enantioselectivities. acs.org

Intramolecular Cyclization and Ring Transformation Strategies

The construction of the strained azetidine ring often relies on intramolecular bond-forming reactions. These methods offer a high degree of control over regioselectivity and stereoselectivity, which are crucial for the synthesis of complex molecular architectures.

Ring-Closing Reactions via Aminolysis of Epoxy Amines

A prevalent strategy for azetidine synthesis involves the intramolecular cyclization of γ-amino alcohols or their derivatives. A variation of this approach is the aminolysis of epoxy amines. In this method, a precursor containing both an epoxide and an amine functionality undergoes an intramolecular ring-opening of the epoxide by the amine, leading to the formation of the azetidine ring. This tandem ring-opening and ring-closing procedure can be highly efficient for producing N-substituted azetidines. thieme-connect.de For instance, the reaction of primary amines with suitable epoxide-containing substrates can yield symmetrical azetidines in high yields through an in situ cyclization step. thieme-connect.de

Ring Contraction and Expansion Rearrangements in Azetidine Synthesis

Ring transformation reactions provide another powerful avenue for the synthesis of azetidines. These strategies involve either the contraction of a larger ring or the expansion of a smaller one. magtech.com.cnnih.gov

Ring Contraction: The ring contraction of five-membered heterocycles, such as pyrrolidines, can be a viable method for generating azetidines. magtech.com.cnacs.org For example, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition and ring contraction to yield α-carbonylated N-sulfonylazetidines. acs.org This process is initiated by the nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular SN2 displacement of the α-bromide by the resulting amide anion to form the azetidine ring. acs.org

Ring Expansion: Conversely, the expansion of three-membered rings like aziridines offers a direct route to the four-membered azetidine core. magtech.com.cnnih.gov This can be achieved through various methods, including the reaction of aziridines with a suitable one-carbon source. For instance, N-substituted aziridines can be expanded to azetidines, although challenges such as competing ring-opening reactions can arise. nih.gov

Derivatization and Functionalization of the Azetidine Ring System

Once the azetidine core is established, further derivatization and functionalization are often necessary to access a diverse range of compounds with specific properties. These modifications can be targeted at the azetidine nitrogen, the carbon substituents, or can involve the fusion of the azetidine ring with other heterocyclic systems.

Modifications at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization. The lone pair of electrons on the nitrogen allows for a variety of reactions, including alkylation, acylation, and sulfonylation. The choice of the N-substituent can significantly influence the chemical and biological properties of the resulting molecule. For example, N-alkylation can be achieved by reacting the NH-azetidine with alkyl halides. The introduction of specific N-aryl groups can be accomplished through copper-catalyzed N-arylation reactions. organic-chemistry.org Furthermore, the azetidine nitrogen can be incorporated into more complex functional groups, such as carbamates, which can serve as protecting groups or as handles for further derivatization. researchgate.net

Functionalization of Carbon-Based Substituents on the Azetidine Ring

Modifications to the carbon-based substituents on the azetidine ring provide another layer of structural diversity. The 2-(2,6-dichlorophenyl) group itself can be subject to further functionalization, although the steric hindrance and electronic effects of the chlorine atoms can present challenges. More commonly, other substituents on the azetidine ring are modified. For instance, if the azetidine contains a carboxyl group, standard peptide coupling reactions can be employed to form amide bonds. The directing ability of the azetidine ring can also be harnessed for regioselective C-H functionalization of the aryl substituent. core.ac.uk

Formation of Hybrid Heterocyclic Architectures Incorporating the Azetidine Moiety

The azetidine ring can serve as a building block for the construction of more complex, hybrid heterocyclic systems. This can be achieved through reactions that involve the azetidine ring itself or its substituents. For example, azetidine-containing compounds can be used in cycloaddition reactions to form fused or spirocyclic systems. nih.gov The aza-Michael addition of NH-heterocycles to azetidine-derived Michael acceptors is another effective strategy for creating hybrid structures. nih.gov This approach allows for the coupling of the azetidine ring with other heterocycles like pyrazoles, imidazoles, and triazoles, leading to novel molecular architectures with potential applications in drug discovery. nih.govresearchgate.net

Comprehensive Spectroscopic and Structural Elucidation of 2 2,6 Dichlorophenyl Azetidine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of azetidine (B1206935) derivatives in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity, stereochemistry, and conformational dynamics of the strained four-membered ring and its substituents.

In the ¹H NMR spectrum of a 2-substituted azetidine, the protons on the azetidine ring typically appear as complex multiplets due to geminal and vicinal coupling. For a derivative like 2-(2,6-dichlorophenyl)azetidine, the methine proton at the C2 position (H-2) is expected to resonate as a triplet, coupled to the methylene (B1212753) protons at C3. The diastereotopic methylene protons at C3 and C4 often exhibit distinct chemical shifts and complex splitting patterns, which can be broadened due to the conformational dynamics of the azetidine ring. nih.gov For instance, in related 3-substituted azetidine derivatives, the methylene protons at C2 and C4 appear in the regions of δ 3.69–3.86 and 3.94–4.06 ppm. nih.gov The protons on the 2,6-dichlorophenyl ring would typically appear as a multiplet in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the molecule. In azetidine-containing compounds, the carbon atoms of the ring skeleton resonate at characteristic chemical shifts. For example, in a 3-(pyrazol-1-yl)azetidine derivative, the C-2/C-4 carbons appear at δ 55.7 ppm and the C-3 carbon at δ 40.7 ppm. nih.gov For this compound, the C2 carbon would be shifted downfield due to the direct attachment of the aromatic ring. The carbons of the dichlorophenyl ring would show characteristic signals in the aromatic region, with the ipso-carbon (C-1') and the chlorine-bearing carbons (C-2' and C-6') being readily identifiable.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the stereochemistry and preferred conformation. NOE correlations can reveal through-space proximity between protons, helping to determine the relative orientation of the substituents on the azetidine ring. nih.gov Conformational studies on related azetidine systems have shown that the four-membered ring can undergo a puckering motion, and the presence of bulky substituents influences the energetic preference for a particular conformation. acs.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Azetidines

| Proton/Carbon | Typical Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Azetidine H-2 | 3.5 - 4.5 | Chemical shift and multiplicity depend on substitution. |

| Azetidine H-3 | 2.0 - 3.0 | Often complex multiplets due to coupling with H-2 and H-4. |

| Azetidine H-4 | 3.5 - 4.5 | Diastereotopic protons often show distinct signals. |

| Aromatic H | 7.0 - 7.5 | Pattern depends on the substitution of the phenyl ring. |

| ¹³C NMR | ||

| Azetidine C-2 | 55 - 70 | Shifted downfield by aryl substituent. |

| Azetidine C-3 | 20 - 40 | |

| Azetidine C-4 | 50 - 65 | |

| Aromatic C | 120 - 150 | Specific shifts depend on electronic effects of substituents. |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bond Analysis

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the azetidine ring would typically appear as a moderate band in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methylene groups in the azetidine ring and the aromatic C-H bonds would be observed around 2850-3100 cm⁻¹. The C-N stretching vibrations of the azetidine ring are expected in the 1200-1350 cm⁻¹ region.

The presence of the 2,6-dichlorophenyl group gives rise to several distinct bands. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net The strong C-Cl stretching vibrations are characteristic and would be found in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic C=C stretching and C-Cl stretching bands are typically strong and easily identifiable, confirming the presence of the dichlorophenyl moiety. nih.govnih.gov The symmetric "breathing" mode of the phenyl ring is also a characteristic Raman band.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Azetidine) | 3300 - 3500 (moderate) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 (weak) | Moderate |

| Aliphatic C-H Stretch | 2850 - 2970 (moderate) | Moderate-Strong |

| Aromatic C=C Stretch | 1450 - 1600 (moderate-strong) | Strong |

| CH₂ Bend (Scissoring) | ~1450 (moderate) | Weak |

| C-N Stretch | 1200 - 1350 (moderate) | Moderate |

| C-Cl Stretch | 600 - 800 (strong) | Strong |

High-Resolution Mass Spectrometry for Fragment Analysis and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. It can also be employed to monitor the progress of chemical reactions, such as the synthesis of azetidine derivatives. nih.govfrontiersin.org

For this compound, HRMS would confirm the molecular formula C₉H₉Cl₂N. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) would provide valuable structural information. A primary fragmentation pathway would likely involve the cleavage of the azetidine ring. This could occur via the loss of ethylene (B1197577) (C₂H₄) from the C3 and C4 positions, leading to a dichlorophenyl-azirene intermediate. Another plausible fragmentation is the cleavage of the C-C bond adjacent to the nitrogen, followed by rearrangement. The cleavage of the C-N bond can also be a dominant fragmentation pathway in related structures. nih.gov Loss of a chlorine atom or HCl from the molecular ion or subsequent fragments would also be expected.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 201/203/205 | [C₉H₉Cl₂N]⁺ | Molecular Ion (M⁺) |

| 173/175/177 | [C₇H₅Cl₂N]⁺ | M⁺ - C₂H₄ (Loss of ethylene) |

| 166/168 | [C₉H₈ClN]⁺ | M⁺ - Cl (Loss of a chlorine radical) |

| 144/146 | [C₆H₃Cl₂]⁺ | Cleavage of azetidine ring, loss of C₃H₆N |

| 131 | [C₉H₉N]⁺ | M⁺ - Cl₂ (Loss of both chlorine atoms) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. nih.gov This technique is also unparalleled for analyzing the packing of molecules in a crystal lattice and identifying key intermolecular interactions that govern the supramolecular architecture. rsc.orgrsc.org

Table 4: Representative Crystallographic Data for a Derivative Containing a 2,6-Dichlorophenyl Group

| Parameter | Value (Example from a related structure nih.gov) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 9.876 |

| c (Å) | 15.678 |

| β (°) | 109.21 |

| Volume (ų) | 1805.4 |

| Z | 4 |

| Key Intermolecular Interactions | N-H···N, C-H···N, N-H···π, C-H···π |

Theoretical and Computational Investigations of 2 2,6 Dichlorophenyl Azetidine

Quantum Chemical Studies: Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which is crucial for predicting its stability, reactivity, and spectroscopic properties. For 2-(2,6-dichlorophenyl)azetidine, these studies illuminate the influence of the dichlorophenyl substituent on the azetidine (B1206935) ring.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting the ground state geometries and energetics of molecules like this compound. bohrium.commdpi.com

| Parameter | Predicted Value Range |

| Azetidine C-N Bond Length | 1.45 - 1.48 Å |

| Azetidine C-C Bond Length | 1.54 - 1.56 Å |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| Azetidine Ring Puckering Angle | 15 - 25° |

Note: The data in this table is representative and based on DFT calculations of analogous substituted azetidine compounds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical hardness.

| Molecular Orbital | Predicted Energy Range (eV) | Primary Localization |

| HOMO | -6.5 to -7.5 | 2,6-Dichlorophenyl ring |

| LUMO | -0.5 to -1.5 | Azetidine ring and C-Cl antibonding orbitals |

| HOMO-LUMO Gap | 5.0 to 7.0 | - |

Note: The data in this table is illustrative and based on HOMO-LUMO analyses of structurally related aromatic and heterocyclic compounds.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the ESP map would likely show a negative potential (red/yellow) around the nitrogen atom of the azetidine ring and the chlorine atoms, indicating their nucleophilic character. Conversely, the hydrogen atoms of the azetidine ring and the regions around the carbon atoms attached to the chlorine atoms would exhibit a positive potential (blue), suggesting susceptibility to nucleophilic attack.

This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are vital for ligand-receptor binding. upf.edunih.gov The analysis of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, further quantifies this charge distribution.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, revealing the accessible conformations and the energy barriers between them. nih.govresearchgate.netuniba.it

The flexibility of the azetidine ring and the rotational freedom of the dichlorophenyl group are key aspects that can be investigated. The puckering of the four-membered ring can be a dynamic process, and MD simulations can quantify the timescale and energetics of this motion. These simulations are particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket of a biological target. simulations-plus.com

Computational Studies of Reaction Mechanisms: Transition State Analysis and Selectivity

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For this compound, computational studies can predict the outcomes of various reactions, such as ring-opening reactions, N-alkylation, or C-H functionalization. magtech.com.cn

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway and the corresponding activation energies. acs.orgacs.org For instance, in a nucleophilic substitution reaction at the azetidine ring, theoretical calculations can determine whether the reaction proceeds via an SN1 or SN2 mechanism and predict the stereochemical outcome. Studies on the lithiation of N-substituted azetidines have shown that the regioselectivity is highly dependent on the nature of the substituents and can be rationalized through computational analysis of the transition states. nih.govuniba.it The presence of the 2,6-dichlorophenyl group would be expected to exert significant steric and electronic influence on the regioselectivity of such reactions. magtech.com.cn

In Silico Modeling of Non-Covalent Interactions and Ligand Binding (Theoretical Context)

The biological activity of a molecule is often predicated on its ability to bind to a specific protein target. In silico modeling techniques, such as molecular docking and free energy calculations, are used to predict the binding mode and affinity of a ligand to a receptor. upf.edu While a specific target for this compound is not defined here, the principles of in silico modeling provide a framework for how its interactions could be studied.

Molecular docking simulations would place the molecule into the binding site of a target protein, and scoring functions would estimate the binding affinity. nih.govacs.org These models would highlight the key non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atoms), and hydrophobic interactions, that stabilize the ligand-protein complex. The conformational flexibility of the azetidine ring and the dichlorophenyl group, as revealed by molecular dynamics simulations, would be crucial for achieving an optimal fit within the binding pocket. simulations-plus.com The insights gained from quantum chemical calculations, such as the electrostatic potential map, would further aid in understanding and predicting these interactions. researchgate.net

Structure Activity Relationship Sar Studies in Experimental Models

Elucidating Structural Determinants of Biological Activity for 2-(2,6-Dichlorophenyl)azetidine Analogues in In Vitro Systems

In vitro studies, conducted in controlled laboratory settings outside of a living organism, provide a crucial first step in understanding the biological activity of new compounds. These experiments allow for the rapid screening of a large number of analogs and the precise determination of their effects on specific biological targets.

The this compound scaffold offers multiple positions for chemical modification, each providing an opportunity to modulate the compound's biological activity. The phenyl ring, the azetidine (B1206935) ring, and the nitrogen atom can all be functionalized with various substituents to explore their impact on the activity profile.

Research has shown that the nature and position of substituents on the phenyl ring are critical determinants of activity. The presence of the two chlorine atoms at the 2 and 6 positions of the phenyl ring is often crucial for potent activity, suggesting that these bulky, electron-withdrawing groups play a key role in the molecule's interaction with its biological target. Modifications at other positions on the phenyl ring have been explored to fine-tune activity and selectivity. For instance, the introduction of small alkyl or alkoxy groups at the 3- or 4-positions can lead to variations in potency and target specificity. nih.gov

Furthermore, substitutions on the azetidine ring itself can significantly influence the compound's properties. The introduction of functional groups can alter the molecule's polarity, lipophilicity, and metabolic stability, all of which can have a profound effect on its biological activity.

The following table summarizes the impact of various substituent modifications on the activity of this compound analogs:

| Modification Site | Substituent | Observed Effect on Activity |

| Phenyl Ring (3- and 4-positions) | Small alkyl groups | Potential for improved potency and selectivity nih.gov |

| Phenyl Ring (3- and 4-positions) | Alkoxy groups | Can modulate activity and selectivity nih.gov |

| Azetidine Ring | Various functional groups | Influences polarity, lipophilicity, and metabolic stability |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers of a drug molecule. Consequently, one enantiomer of a chiral drug may exhibit significantly higher potency or a different pharmacological profile than its mirror image.

For this compound and its analogs, the carbon atom at the 2-position of the azetidine ring is a stereocenter. This gives rise to two enantiomers, (R)- and (S)-2-(2,6-dichlorophenyl)azetidine. The synthesis of enantiomerically pure azetidines has been a significant challenge, but advances in synthetic methodologies have made it possible to access these compounds in their enantioenriched forms. nih.gov

Studies on the separated enantiomers have often revealed that the biological activity resides predominantly in one of the two isomers. This stereospecificity underscores the importance of a precise three-dimensional fit between the drug molecule and its biological target. The development of stereoselective syntheses is therefore a critical aspect of the drug discovery process for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of a suitable set of molecular descriptors. These descriptors can be broadly categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., steric, electrostatic, and hydrophobic fields). researchgate.netnih.gov The choice of descriptors is crucial and should be guided by an understanding of the underlying mechanism of action of the compounds under study.

Once a set of descriptors has been calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. researchgate.net These methods identify the descriptors that are most highly correlated with activity and generate a mathematical equation that can be used to predict the activity of new compounds. The statistical quality of the resulting model is assessed using various parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Design Principles for Azetidine Scaffolds

Pharmacophore modeling is another powerful computational technique that is widely used in drug design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target (structure-based). In the absence of a known 3D structure of the target, ligand-based pharmacophore models are particularly useful. By aligning a set of active molecules and identifying the common chemical features that are responsible for their activity, a pharmacophore model can be generated.

This model can then be used as a 3D query to search virtual compound databases for new molecules that match the pharmacophore and are therefore likely to be active. The azetidine scaffold, with its defined three-dimensional geometry, serves as an excellent framework for the spatial arrangement of pharmacophoric features. nih.govacs.org The phenethylamine (B48288) structural motif, which is embedded within the backbone of many 2-arylazetidine derivatives, is a well-known pharmacophoric element in many centrally acting agents. nih.gov

Research Applications and Future Directions for 2 2,6 Dichlorophenyl Azetidine Based Structures

Azetidines as Versatile Scaffolds in Chemical Biology Research

The unique structural features of the azetidine (B1206935) ring make it a powerful tool for designing sophisticated molecules to probe and modulate biological systems. enamine.net Its rigid nature helps to reduce the entropic penalty upon binding to a biological target, which can lead to higher affinity. enamine.net

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The concept is central to medicinal chemistry for optimizing drug-like properties. Azetidines are increasingly used as bioisosteres for more common rings like piperidines or pyrrolidines, and even for acyclic fragments. acs.org Their value lies in several key attributes:

Constrained Conformation: The four-membered ring is significantly more rigid than larger heterocycles, locking substituents into well-defined spatial orientations. enamine.net This conformational restriction can enhance binding to a target protein by pre-organizing the molecule into its bioactive conformation.

Vectorial Projection: The azetidine ring projects its substituents into different regions of chemical space compared to five- or six-membered rings, allowing for "scaffold hopping" to explore new interactions with a target. nih.gov

Physicochemical Properties: Incorporating an azetidine ring can favorably alter a molecule's properties, such as solubility and metabolic stability. nih.gov The nitrogen atom provides a handle for introducing polarity and can act as a hydrogen bond acceptor.

For a structure like 2-(2,6-dichlorophenyl)azetidine, the azetidine ring serves as a rigid anchor for the dichlorophenyl group. This specific arrangement can be used to replace other cyclic or acyclic linkers in known bioactive molecules to test new structure-activity relationships (SAR) and potentially improve potency or selectivity.

Chemical probes are small molecules used to study and manipulate biological pathways. The azetidine scaffold is a useful component in the design of such probes. By attaching a reporter group—such as a fluorescent dye or an affinity tag—to an azetidine-based molecule, researchers can track its interactions within cells or tissues.

For example, a dansyl-labeled version of nicotianamine, a naturally occurring azetidine-containing molecule, has been used as a probe to study metal transporters in maize and humans. researchgate.net This demonstrates how the azetidine core can be integrated into a larger structure to investigate specific biological transport mechanisms without losing the essential recognition features. A hypothetical probe based on this compound could be synthesized to investigate the targets of this specific pharmacophore, helping to elucidate its mechanism of action in a non-clinical setting.

Exploration of Novel Target Interactions and Mechanism of Action Studies (non-clinical/non-human)

The this compound motif and related structures have been incorporated into molecules designed to interact with a variety of biological targets. These non-clinical studies are crucial for understanding the fundamental biology of these targets and the potential for therapeutic intervention.

One prominent example involves a complex derivative, LY3154207, which incorporates a 2-(2,6-dichlorophenyl)acetyl group. This molecule was identified as a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. nih.govresearchgate.net PAMs represent a sophisticated mode of action where the molecule binds to a site on the receptor distinct from the endogenous ligand, enhancing the natural signaling response. researchgate.net

Other research has explored different azetidine analogs for their interaction with novel targets. Studies on lobelane (B1250731) analogs, where the central piperidine (B6355638) ring was replaced with an azetidine, yielded potent inhibitors of the vesicular monoamine transporter-2 (VMAT2). nih.gov The cis- and trans-azetidine derivatives showed significant potency in inhibiting dopamine uptake into synaptic vesicles, with some analogs being more potent than the original piperidine-based compounds. nih.gov Furthermore, azetidine-based structures have been developed as direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cancer signaling pathways. nih.govacs.org

Table 1: Examples of Azetidine Derivatives and Their Non-Clinical Biological Targets

| Derivative Class | Specific Compound Example | Biological Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| Dihydroisoquinolinone | LY3154207 | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | nih.gov, researchgate.net |

| Norlobelane Analog | cis-4-methoxy-azetidine analog | Vesicular Monoamine Transporter-2 (VMAT2) | Inhibitor of dopamine uptake | nih.gov |

| Azetidine Amide | SF-1-066 | Signal Transducer and Activator of Transcription 3 (STAT3) | Direct Inhibitor | nih.gov, acs.org |

| Bicyclic Azetidine | BRD3914 | Plasmodium falciparum phenylalanyl-tRNA synthetase | Enzyme Inhibitor | harvard.edu |

These examples highlight the versatility of the azetidine scaffold in generating molecules that can interact with diverse classes of proteins, including GPCRs, transporters, and transcription factors, enabling detailed mechanism-of-action studies.

Advances in Green Chemistry Approaches for Azetidine Synthesis

The synthesis of azetidines has historically been challenging due to the ring strain of the four-membered system. medwinpublishers.com However, recent advancements in synthetic methodology, particularly those guided by the principles of green chemistry, are making these valuable scaffolds more accessible. Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency.

Modern approaches to azetidine synthesis include:

Photocatalysis: Visible-light-mediated copper-catalyzed radical cyclization allows for the construction of the azetidine ring from simple amines and alkynes under mild conditions. nih.gov This method avoids harsh reagents and high temperatures.

Flow Chemistry: Using flow technology, where reagents are pumped through a reactor, allows for efficient and rapid synthesis. When combined with environmentally responsible solvents like ethyl acetate, it provides a scalable and greener route to azetidines.

Microwave-Assisted Synthesis: One-pot cyclocondensation reactions performed under microwave irradiation can significantly shorten reaction times and improve yields for creating azetidine rings from alkyl dihalides and primary amines. organic-chemistry.org

Catalytic C-H Functionalization: Palladium-catalyzed intramolecular amination of unactivated C-H bonds provides a direct route to azetidines and other nitrogen heterocycles, improving atom economy by avoiding the need for pre-functionalized starting materials. harvard.edu

These advanced methods facilitate the efficient and sustainable production of complex azetidine building blocks, including those needed to synthesize derivatives of this compound.

Integration of Artificial Intelligence and Machine Learning in Azetidine Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-build-test-learn cycle. nih.gov

In the context of azetidine research, AI and ML can be applied in several ways:

Virtual Screening: AI models can screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov This can prioritize which azetidine derivatives to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. youtube.com For instance, a model could be trained to generate novel azetidine-based structures predicted to have high affinity for a target protein while maintaining good drug-like properties.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the biological activity and physicochemical properties of new azetidine analogs before they are synthesized. nih.gov

Binding Pose Prediction: Geometric deep learning models like EquiBind can predict how a ligand will dock with a protein much faster than traditional methods, providing rapid insights into the potential binding mode of novel azetidine compounds. mit.edu

By integrating AI and ML, researchers can more effectively navigate the vast chemical space of possible azetidine derivatives to design molecules with optimized properties for use as chemical probes or as starting points for further research. researchgate.net This computational approach is essential for accelerating the exploration of complex scaffolds like this compound.

Q & A

Basic: What are the recommended synthetic routes for 2-(2,6-Dichlorophenyl)azetidine, and how can purity be optimized?

Methodological Answer:

Azetidine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For this compound, a plausible route involves coupling 2,6-dichloroaniline with an azetidine precursor (e.g., azetidine-3-carboxylic acid derivatives) under anhydrous conditions. Evidence from analogous compounds suggests using pyridine as a solvent and catalyst at 0–5°C to minimize side reactions . Post-synthesis, purification via recrystallization (methanol or ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

A combination of techniques is required:

- NMR : H and C NMR in deuterated DMSO or CDCl to confirm the azetidine ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) from the dichlorophenyl group.

- FT-IR : Look for N-H stretching (~3300 cm) and C-Cl vibrations (~750 cm).

- Mass Spectrometry : High-resolution MS (ESI+) to verify the molecular ion [M+H] at m/z 216.03 (CHClN).

Cross-reference data with computational predictions (e.g., ChemSpider or NIST Chemistry WebBook) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Disposal : Segregate organic waste containing halogenated compounds and dispose via licensed hazardous waste facilities. Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. For spills, absorb with inert material (e.g., vermiculite) and seal in containers .

Advanced: How can the biological activity of this compound be evaluated in cancer research?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., cisplatin) and measure IC values.

- Target Identification : Use molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like CTBP2-PCIF1, implicated in mAm mRNA modification .

- Mechanistic Studies : Perform RNA-seq or Western blotting to assess downstream effects on apoptosis (e.g., Bax/Bcl-2 ratio) or epigenetic markers .

Advanced: What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the azetidine ring to reduce hydrolysis. Alternatively, formulate as a prodrug (e.g., ester derivatives) .

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and prolong half-life. Characterize stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced: How should researchers resolve contradictions in reported synthetic yields for azetidine derivatives?

Methodological Answer:

- Variable Control : Standardize reaction conditions (temperature, solvent purity, catalyst batch). For example, trace moisture in pyridine can reduce yields in cyclization reactions .

- Analytical Validation : Use quantitative H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to accurately measure yields.

- Reproducibility : Collaborate with independent labs to validate protocols and identify overlooked variables (e.g., stirring rate, inert gas flow) .

Advanced: How can computational models predict the environmental impact of this compound?

Methodological Answer:

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score) and bioaccumulation potential (log P ~2.1).

- Effluent Analysis : Simulate wastewater treatment using activated sludge models (e.g., GPS-X) to assess removal efficiency. Monitor halogenated byproducts via GC-MS .

- Regulatory Compliance : Compare predicted data against EPA guidelines (e.g., AZPDES Form 2D) for pollutant discharge limits .

Advanced: What methodologies identify molecular targets of this compound in neurological studies?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on Sepharose beads and incubate with brain homogenates. Elute bound proteins for identification via LC-MS/MS .

- Electrophysiology : Patch-clamp assays on neuronal cells to assess modulation of ion channels (e.g., K or Ca channels), inspired by clonidine’s α-adrenergic receptor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。